Cas no 1260815-88-0 (1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE)

1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 化学的及び物理的性質
名前と識別子
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- 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE
- DB-089106
- DTXSID801253315
- KSSBXCQMHICOQQ-UHFFFAOYSA-N
- A1-06249
- 1260815-88-0
- SCHEMBL15105948
- 1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone
-
- MDL: MFCD11870655
- インチ: InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3
- InChIKey: KSSBXCQMHICOQQ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=C(C=C1)Br)OC(F)F
計算された属性
- せいみつぶんしりょう: 263.95975g/mol
- どういたいしつりょう: 263.95975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM316966-1g |
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |
1260815-88-0 | 95% | 1g |
$389 | 2023-02-03 | |
Alichem | A019124716-1g |
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |
1260815-88-0 | 95% | 1g |
$424.86 | 2023-09-03 | |
Crysdot LLC | CD12167924-1g |
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |
1260815-88-0 | 95+% | 1g |
$412 | 2024-07-23 | |
A2B Chem LLC | AX14247-5g |
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |
1260815-88-0 | 95% | 5g |
$1151.00 | 2024-04-20 |
1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONEに関する追加情報
Introduction to 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE and Its Significance in Modern Chemical Research
1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE, with the CAS number 1260815-88-0, is a compound of significant interest in the field of pharmaceutical chemistry and molecular biology. This molecule, characterized by its bromo and difluoromethoxy substituents on a phenyl ring coupled with an acetyl group, has garnered attention due to its versatile applications in synthetic chemistry and drug discovery. The unique structural features of this compound make it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting complex biological pathways.
The bromo and difluoromethoxy functional groups are strategically positioned to allow for further chemical modification, enabling researchers to tailor the molecule for specific biological activities. The presence of these groups enhances the reactivity of the compound, making it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations that are pivotal in medicinal chemistry. Such modifications have been instrumental in the synthesis of small-molecule inhibitors and probes used in high-throughput screening campaigns.
In recent years, the demand for structurally diverse compounds has surged, driven by the need to identify new therapeutic targets and overcome drug resistance. 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE has emerged as a key building block in this endeavor. Its incorporation into libraries of compounds has facilitated the discovery of molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes implicated in cancer progression. The difluoromethoxy group, in particular, has been shown to improve metabolic stability and bioavailability, attributes that are critical for successful drug development.
The compound's relevance extends beyond oncology. Researchers have leveraged its scaffold to develop tools for investigating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The bromo substituent allows for easy conjugation with biomolecules like peptides and antibodies, facilitating the creation of targeted diagnostic agents. Furthermore, the 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE core has been utilized in the synthesis of photoactivatable probes, which are essential for studying dynamic processes within cells.
Advances in computational chemistry have further amplified the utility of this compound. Molecular modeling studies indicate that slight modifications to its structure can significantly alter its interactions with biological targets. This insight has guided the design of next-generation analogs with improved pharmacokinetic profiles. The integration of machine learning algorithms with experimental data has enabled rapid screening of derivatives, accelerating the pace at which novel compounds are identified.
The synthesis of 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE itself is a testament to modern synthetic methodologies. Recent publications highlight efficient routes that minimize waste and maximize yield, aligning with green chemistry principles. These methods often involve palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex aromatic systems. The ability to produce this compound on scale has democratized its use among academic and industrial researchers alike.
Looking ahead, the role of 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE is expected to grow as new applications emerge. Its adaptability as a synthetic intermediate ensures that it will remain a cornerstone in the development of innovative therapeutics. As research continues to uncover new biological mechanisms, compounds derived from this scaffold will likely play a pivotal role in addressing unmet medical needs.
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